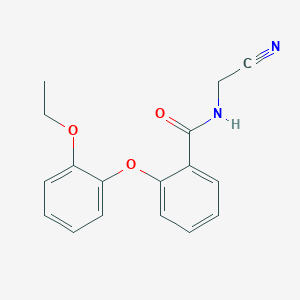

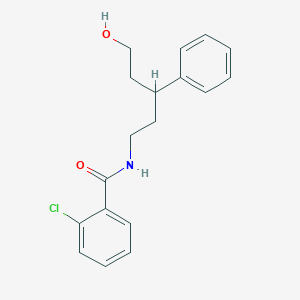

N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide (CEP-33779) is a small molecule inhibitor that targets the signal transducer and activator of transcription 3 (STAT3) pathway. This pathway is known to be involved in various physiological and pathological processes, including cancer, inflammation, and immune response. CEP-33779 has been studied extensively for its potential therapeutic applications in these areas.

Aplicaciones Científicas De Investigación

Preclinical Evaluation in Metastatic Melanoma

N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide derivatives, specifically radiolabeled benzamides, demonstrate significant potential in targeted radiotherapy of metastatic melanoma due to their ability to bind melanin, exhibiting high tumor uptake and retention. A study highlighted N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-5-iodo-2-methoxy-benzamide (MIP-1145), revealing its melanin-dependent binding to melanoma cells and its effective localization to melanin-containing tumor xenografts. The study's findings suggest that such compounds, due to their melanin-specific binding and prolonged tumor retention, might serve as effective radiotherapeutic pharmaceuticals for treating metastatic malignant melanoma (Joyal et al., 2010).

Metalloligands in Magnetic Materials

The compound's structural features make it an attractive candidate for creating metalloligands, which are crucial for designing single-molecule and single-chain magnets. Research involving derivatives of benzamides, such as N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide, has shown potential in coordinating with copper ions to yield anionic metalloligands. These complexes have demonstrated single-molecule magnet (SMM) and single-chain magnet (SCM) behavior, particularly in tetranuclear Tb complexes, highlighting the role of these compounds in advancing magnetic material science (Costes, Vendier, & Wernsdorfer, 2010).

Antimicrobial Properties

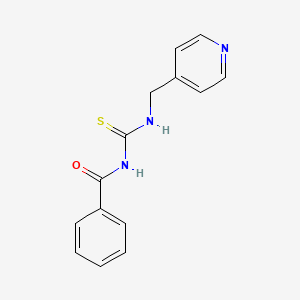

Benzoylthiourea derivatives of N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide have been synthesized and tested for antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest potential applications in developing new antimicrobial agents (Limban et al., 2011).

Chemical Synthesis and Organic Chemistry

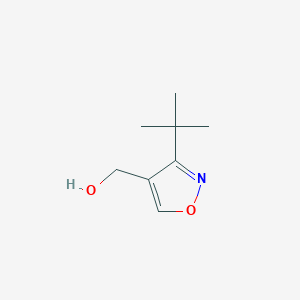

The compound is involved in the synthesis of new chemical entities with potential biological activities. Studies have focused on synthesizing fused pyran derivatives, indicating a broad spectrum of chemical reactivity and potential for generating novel compounds with diverse biological applications (Shehab & Ghoneim, 2016).

Colorimetric Sensing of Fluoride Anions

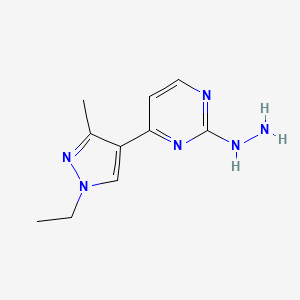

Research has also explored the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions, demonstrating the compound's utility in developing sensors for environmental and health-related applications (Younes et al., 2020).

Propiedades

IUPAC Name |

N-(cyanomethyl)-2-(2-ethoxyphenoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-2-21-15-9-5-6-10-16(15)22-14-8-4-3-7-13(14)17(20)19-12-11-18/h3-10H,2,12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKPCEHTTRQOEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=CC=CC=C2C(=O)NCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2690422.png)

![2-(2-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2690440.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6,7-dimethylchromen-2-one](/img/structure/B2690441.png)